molecular formula C11H19NO4 B8266228 Methyl 1-((tert-butoxycarbonylamino)methyl)cyclopropanecarboxylate

Methyl 1-((tert-butoxycarbonylamino)methyl)cyclopropanecarboxylate

Cat. No.: B8266228
M. Wt: 229.27 g/mol
InChI Key: BNFKQAZMTSXVIN-UHFFFAOYSA-N
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Description

Methyl 1-((tert-butoxycarbonylamino)methyl)cyclopropanecarboxylate (CAS: 66494-26-6) is a cyclopropane-based ester derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group serves to protect the amine functionality during multi-step reactions . Its molecular formula is C11H19NO4, with a molecular weight of 241.28 g/mol. The cyclopropane ring confers structural rigidity, while the Boc group enhances stability under acidic or basic conditions, making it suitable for use in complex synthetic pathways.

Properties

IUPAC Name

methyl 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-11(5-6-11)8(13)15-4/h5-7H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFKQAZMTSXVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((tert-butoxycarbonylamino)methyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methyl iodide to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((tert-butoxycarbonylamino)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of methyl 1-((tert-butoxycarbonylamino)methyl)cyclopropanecarboxylate is in the synthesis of bioactive molecules. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, facilitating the selective functionalization of cyclopropane derivatives. This compound can be utilized to create various analogs that exhibit enhanced biological activity.

Example Case Study: Synthesis of Cyclopropane Derivatives

A study demonstrated the use of this compound in synthesizing cyclopropane-based inhibitors for specific enzymes. The Boc group was removed under mild acidic conditions, allowing for subsequent reactions with electrophiles to yield diverse cyclopropane derivatives with potential therapeutic applications .

Medicinal Chemistry Applications

This compound has shown promise in drug discovery, particularly in developing new pharmaceuticals targeting various diseases.

Anticancer Activity

Research has indicated that derivatives synthesized from this compound exhibit significant anticancer properties. For instance, modifications to the cyclopropane ring have led to compounds that inhibit tumor growth in vitro and in vivo models. These findings suggest that this compound can play a crucial role in creating new anticancer agents.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of compounds derived from this compound. Studies have shown that certain derivatives possess activity against Gram-positive bacteria, making them potential candidates for developing new antibiotics .

Applications in Organic Synthesis

The compound is also valuable in organic synthesis as a building block for various chemical transformations. Its ability to undergo nucleophilic substitution reactions allows chemists to create complex molecular architectures.

Table: Summary of Synthetic Applications

ApplicationDescriptionReferences
Synthesis of Bioactive CompoundsUsed as a precursor for developing enzyme inhibitors and anticancer agents
Medicinal ChemistryPotential for creating new pharmaceuticals with antimicrobial properties
Organic SynthesisServes as a versatile building block for complex organic molecules

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

  • Development of Novel Therapeutics : Continued exploration of its derivatives may yield new drugs targeting cancer and infectious diseases.
  • Improved Synthetic Methods : Research into more efficient synthetic routes could enhance its utility in organic chemistry.
  • Biological Mechanisms : Further studies are needed to elucidate the mechanisms underlying its biological activities.

Mechanism of Action

The mechanism of action of Methyl 1-((tert-butoxycarbonylamino)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. This deprotection step is crucial for the compound’s biological activity and its ability to interact with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate (CAS: 107259-05-2)

  • Structural Difference : The ethyl ester variant replaces the methyl ester group, increasing lipophilicity (logP: ~2.1 vs. ~1.8 for the methyl derivative) .
  • Synthetic Utility : Ethyl esters are often preferred in reactions requiring slower hydrolysis rates, whereas methyl esters are more reactive in nucleophilic substitutions .
  • Applications: Both compounds are intermediates for Boc-deprotection to yield free amines, but the ethyl variant may offer better solubility in non-polar solvents .

Methyl 1-Aminocyclopropanecarboxylate Hydrochloride (CAS: 42303-42-4)

  • Functional Group : Lacks the Boc-protecting group, presenting as a hydrochloride salt .
  • Reactivity : The free amine is highly reactive, necessitating inert storage conditions, unlike the Boc-protected counterpart, which is air-stable .
  • Biological Relevance : The unprotected amine is directly used in peptide coupling, whereas the Boc variant requires deprotection (e.g., via TFA) prior to such applications .

Sigma Receptor Ligands (e.g., (±)-PPCC)

  • Structural Complexity : (±)-PPCC incorporates a piperidine and phenyl group, enabling sigma-1 receptor binding (Ki: 4.2 nM) .
  • Functional Contrast: The Boc-aminomethyl group in Methyl 1-((tert-butoxycarbonylamino)methyl)cyclopropanecarboxylate lacks the pharmacophores required for receptor interaction, limiting its direct biological activity .

Pesticide Derivatives (e.g., Cycloprothrin, Fenpropathrin)

  • Substituents: These agrochemicals feature cyano and phenoxyphenyl groups, enabling insecticidal activity via sodium channel modulation .

Methyl 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylate (CAS: 1345847-71-3)

  • Synthetic Pathways: Requires coupling reagents (e.g., EDC/HOBt) for carbamoyl attachment, contrasting with the straightforward Boc-protection used in this compound synthesis .

Data Tables

Table 1. Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP (Predicted)
Methyl 1-((tert-Boc-amino)methyl)cyclopropanecarboxylate 66494-26-6 C11H19NO4 241.28 1.8
Ethyl 1-((tert-Boc-amino)methyl)cyclopropanecarboxylate 107259-05-2 C12H21NO4 255.30 2.1
Methyl 1-aminocyclopropanecarboxylate HCl 42303-42-4 C5H9NO2·HCl 151.60 0.5

Biological Activity

Methyl 1-((tert-butoxycarbonylamino)methyl)cyclopropanecarboxylate, with the molecular formula C10H17NO4 and CAS number 66494-26-6, is a cyclopropane derivative that has garnered attention in organic synthesis, particularly in pharmaceutical development. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protected amine group. The compound is characterized by its cyclopropane structure, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid with tert-butyl carbamate using coupling agents like dicyclohexylcarbodiimide (DCC). The reaction is generally performed in dichloromethane at room temperature. The final product is obtained after treatment with methyl iodide, which adds a methyl group to the nitrogen atom of the Boc-protected amine.

Synthetic Route Overview:

StepReactantsConditionsProducts
1Cyclopropanecarboxylic acid + Tert-butyl carbamateDCC, DichloromethaneIntermediate
2Intermediate + Methyl iodideRoom TemperatureThis compound

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors. The Boc-protected amine can be deprotected under acidic conditions, allowing it to engage in various biochemical pathways. This deprotection is crucial for the compound's activity as it enables the formation of reactive intermediates that can modulate biological processes.

Research Applications

  • Pharmaceutical Development : This compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting diseases like cancer and infections.
  • Enzyme Studies : It has been utilized in research focusing on enzyme mechanisms and protein-ligand interactions due to its structural properties that mimic natural substrates.
  • Chemical Biology : The compound is employed in studies exploring covalent inhibitors for viral proteases, showcasing its potential in antiviral drug development.

Inhibition Studies

Recent studies have demonstrated the potential of similar compounds in inhibiting viral proteases, such as those from coronaviruses. For instance, ketone-based inhibitors have shown significant activity against SARS-CoV-2 proteases, indicating that derivatives like this compound could be explored for similar applications .

Comparative Analysis

A comparative analysis of various cyclopropane derivatives indicates that modifications at the amine and carboxylic acid positions can significantly affect their biological activity. This compound has exhibited promising results in preliminary assays against specific targets .

Q & A

Q. What are the common synthetic routes for preparing Methyl 1-((tert-butoxycarbonylamino)methyl)cyclopropanecarboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclopropanation followed by functional group modifications. A general procedure includes:

  • Cyclopropanation: Use of diazo compounds or transition-metal catalysts (e.g., CuCl₂·2H₂O) to form the cyclopropane ring .
  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group via reaction with Boc-anhydride (Boc₂O) under basic conditions (e.g., DMAP, DMF) to protect the amine .
  • Esterification: Methyl ester formation via acid-catalyzed esterification or transesterification.
    Characterization:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm cyclopropane ring geometry (e.g., coupling constants for adjacent protons) and Boc group integration .
  • IR Spectroscopy: Peaks at ~1680–1765 cm⁻¹ verify carbonyl groups (ester and Boc) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

Q. How does the cyclopropane ring influence the compound’s stability under acidic or basic conditions?

Methodological Answer: The cyclopropane ring introduces strain, making the compound sensitive to ring-opening reactions.

  • Acidic Conditions: Protonation of the ester carbonyl may lead to ring-opening via electrophilic attack. Stability tests in HCl/THF (0.1–1 M) at 25–50°C can monitor degradation via HPLC .
  • Basic Conditions: Hydrolysis of the methyl ester is likely. Use buffered solutions (pH 7–12) and track ester cleavage via TLC (ethyl acetate/cyclohexane) or NMR .
    Mitigation: Optimize reaction conditions (e.g., low temperatures, anhydrous solvents) to preserve the cyclopropane structure during synthesis .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomers of cyclopropane derivatives like this compound?

Methodological Answer: Chiral resolution often involves:

  • Chiral Chromatography: Use of chiral stationary phases (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases to separate enantiomers .
  • Diastereomeric Salt Formation: React the racemic mixture with a chiral acid (e.g., L-tartaric acid) and crystallize the diastereomers .
  • Asymmetric Synthesis: Catalytic methods using chiral ligands (e.g., bisoxazolines) during cyclopropanation to favor one enantiomer .
    Validation: Polarimetry and circular dichroism (CD) confirm enantiomeric excess (>95% ee) .

Q. How is this compound utilized in the design of sigma (σ) receptor ligands, and what assays validate its activity?

Methodological Answer: The cyclopropane scaffold and Boc-protected amine are key for σ receptor binding.

  • Structural Analogues: Replace the Boc group with aryl or alkyl substituents to modulate receptor affinity .
  • Biological Assays:
    • Radioligand Binding: Competitive displacement assays using [³H]-DTG or [³H]-pentazocine to measure Ki values .
    • Neuroprotection Models: In vitro assays (e.g., glutamate-induced cytotoxicity in SH-SY5Y cells) assess neuroprotective effects linked to σ receptor activation .
      Data Interpretation: Correlate binding affinity (nM range) with structural modifications to optimize selectivity .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Methodological Answer: Challenges:

  • Ring Strain: Cyclopropane instability during prolonged heating or high-pressure reactions.
  • Boc Deprotection: Risk of premature deprotection under acidic conditions.
    Solutions:
  • Flow Chemistry: Continuous flow reactors minimize residence time, improving yield and reducing degradation .
  • Protecting Group Alternatives: Use acid-labile groups (e.g., Fmoc) for orthogonal deprotection if Boc is incompatible with downstream steps .
    Process Monitoring: In-line FTIR or PAT (Process Analytical Technology) ensures real-time quality control .

Q. How do steric effects from the tert-butoxycarbonyl group impact reactivity in cross-coupling reactions?

Methodological Answer: The bulky Boc group can hinder nucleophilic or electrophilic attacks.

  • Suzuki-Miyaura Coupling: Use Pd catalysts with large ligands (e.g., XPhos) to accommodate steric hindrance .
  • Buchwald-Hartwig Amination: Optimize base (e.g., Cs₂CO₃) and temperature (80–100°C) to enhance reaction efficiency .
    Kinetic Studies: Monitor reaction progress via GC-MS to identify rate-limiting steps caused by steric effects .

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